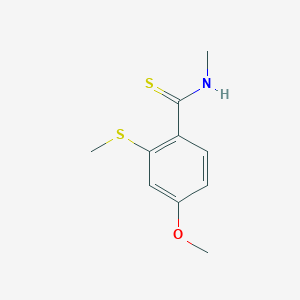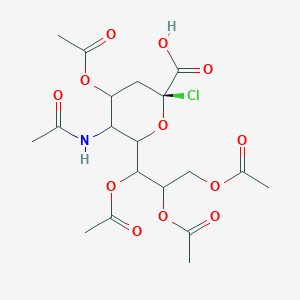
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate is a versatile sialic acid intermediate used in the preparation of neuraminic acid derivatives. It is often present as the terminal sugar of glycoproteins . This compound is known for its significant role in biochemical research, particularly in the study of neuraminic acid derivatives and their applications.
Métodos De Preparación
The synthesis of a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate typically involves organic synthesis methods. One common method is the reaction of N-acetylneuraminic acid methyl ester with 2,3-di-O-acetyl-4,7,8,9-tetra-O-(2,2,2-trifluoroethyl) mannitol . The reaction conditions often require specific temperature and solvent conditions to ensure the desired product is obtained.
Análisis De Reacciones Químicas
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of neuraminic acid derivatives.
Biology: The compound is used to study the mechanisms of neuraminic acid derivatives in biological systems, including their role in cell recognition and signaling.
Industry: The compound is used in the production of glycoproteins and other biochemicals.
Mecanismo De Acción
The mechanism of action of a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate involves its role as a sialic acid intermediate. It interacts with specific molecular targets and pathways involved in cell recognition and signaling. The compound’s unique structure allows it to participate in various biochemical processes, including the inhibition of viral infections.
Comparación Con Compuestos Similares
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate can be compared with other similar compounds such as:
N-Acetylneuraminic acid: This compound is a common sialic acid derivative used in similar applications.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester: Another acetylated neuraminic acid derivative with similar properties.
Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate: A closely related compound used in biochemical research.
The uniqueness of this compound lies in its specific structural modifications, which enhance its utility in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C19H26ClNO12 |
|---|---|
Peso molecular |
495.9 g/mol |
Nombre IUPAC |
(2S)-5-acetamido-4-acetyloxy-2-chloro-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26ClNO12/c1-8(22)21-15-13(30-10(3)24)6-19(20,18(27)28)33-17(15)16(32-12(5)26)14(31-11(4)25)7-29-9(2)23/h13-17H,6-7H2,1-5H3,(H,21,22)(H,27,28)/t13?,14?,15?,16?,17?,19-/m1/s1 |
Clave InChI |
XVXLPHBXADHTER-IJNOCJQWSA-N |
SMILES isomérico |
CC(=O)NC1C(C[C@@](OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)Cl)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


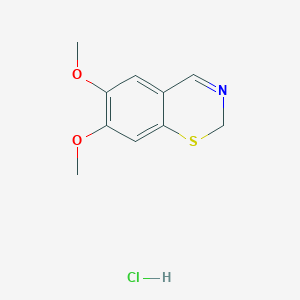
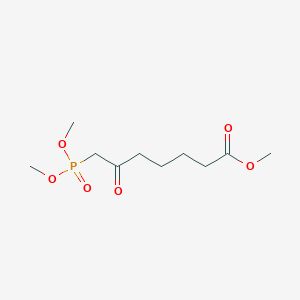
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
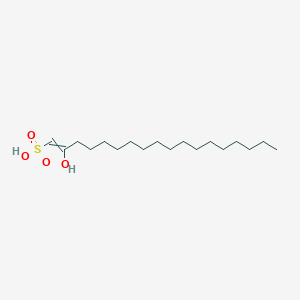
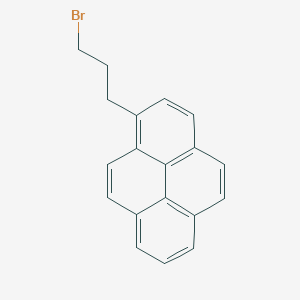
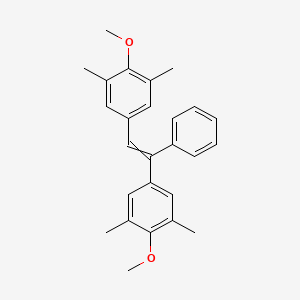
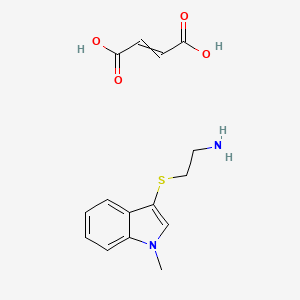
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
